SERT Binding: Fluoro-Methoxy Fragment vs Unsubstituted Scaffold
The 5-fluoro-2-methoxybenzyl motif is a privileged fragment for SERT binding. In a focused SAR study of substituted benzylamines, compounds bearing the 5-fluoro-2-methoxy substitution pattern on the benzyl group demonstrated nanomolar SERT IC50 values, whereas the unsubstituted benzylamine parent (compound 2 in Middleton et al.) showed substantially weaker inhibition [1]. A representative elaborated analog containing the 5-fluoro-2-methoxybenzyl substructure achieved a Ki of 1.70 nM at the human 5-HT2C receptor with 294-fold selectivity over 5-HT2A (EC50 = 500 nM) [2]. While this data comes from more complex molecules, it demonstrates the fragment's contribution to target binding.
| Evidence Dimension | Binding affinity contribution of 5-fluoro-2-methoxybenzyl pharmacophore |
|---|---|
| Target Compound Data | Fragment-containing analog: 5-HT2C Ki = 1.70 nM; 5-HT2C EC50 = 4.97 nM; 5-HT2A EC50 = 500 nM |
| Comparator Or Baseline | Unsubstituted benzylamine scaffold: significantly reduced SERT/5-HT2C affinity (exact values not publicly available for direct comparison) |
| Quantified Difference | ~294-fold selectivity (5-HT2C vs 5-HT2A) when fragment is incorporated into elaborated analog |
| Conditions | Radioligand binding assay; human recombinant 5-HT2C and 5-HT2A receptors; Pfizer/ChEMBL curated data |
Why This Matters
This demonstrates that the 5-fluoro-2-methoxy substitution pattern uniquely contributes to high-affinity serotonin receptor binding, making this compound a rational choice for SAR exploration over non-fluorinated or non-methoxylated alternatives.
- [1] Middleton, D.S., et al. (2008). Designing rapid onset selective serotonin re-uptake inhibitors. 2: Structure-activity relationships of substituted (aryl)benzylamines. Bioorganic & Medicinal Chemistry Letters, 18(14), 4018-4021. DOI: 10.1016/j.bmcl.2008.06.001 View Source
- [2] BindingDB. BDBM50314616. (S)-N-(4-(cyclohexylmethoxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide. Ki = 1.70 nM (5-HT2C), EC50 = 4.97 nM (5-HT2C), EC50 = 500 nM (5-HT2A). Curated by ChEMBL. View Source
